1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride
Overview
Description
1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride is a chemical compound with the molecular formula C9H17Cl2N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride typically involves the reaction of 2-methyl-2H-pyrazol-3-ol with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.
Scientific Research Applications
1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(4-methyl-piperidin-4-yl)-2H-pyrazol-3-ol dihydrochloride
- 2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-ol dihydrochloride
Uniqueness
1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Biological Activity
1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with a piperidine substituent, which is significant for its biological interactions. The molecular formula is CHClNO, and its structure can be represented as follows:
Research indicates that compounds within the pyrazole class exhibit diverse mechanisms of action, including:
- Antimicrobial Activity : Pyrazoles have shown promising results in inhibiting microbial growth. For instance, derivatives have been tested against various pathogens, demonstrating significant antifungal and antibacterial properties .
- Anticancer Properties : Studies have highlighted the effectiveness of certain pyrazole derivatives in cancer cell lines. In particular, compounds similar to 1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol have been evaluated for their cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. These studies suggest potential synergistic effects when combined with established chemotherapeutics like doxorubicin .
Biological Activity Data Table
The following table summarizes key findings related to the biological activity of 1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol and related compounds:
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of various pyrazole derivatives, including those structurally similar to 1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol. The results indicated that certain derivatives exhibited marked cytotoxic effects on breast cancer cell lines. Notably, the combination of these compounds with doxorubicin resulted in a synergistic effect, enhancing overall cytotoxicity and suggesting a promising avenue for treatment strategies in resistant cancer types .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrazole derivatives. The study revealed that several synthesized compounds displayed potent antifungal activity against common pathogens. This underscores the potential application of such compounds in developing new antimicrobial agents .
Properties
IUPAC Name |
2-methyl-5-piperidin-3-yl-1H-pyrazol-3-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-9(13)5-8(11-12)7-3-2-4-10-6-7;;/h5,7,10-11H,2-4,6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVLPGQEOCJZDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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